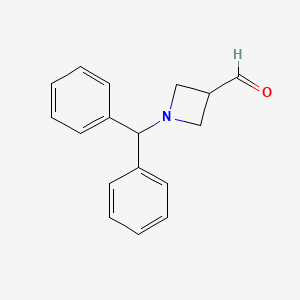

1-Benzhydrylazetidine-3-carbaldehyde

Description

The Azetidine (B1206935) Ring System: Structural Significance and Synthetic Challenges

The significance of the azetidine ring system is underscored by its presence in a variety of bioactive molecules. researchgate.net The rigid, three-dimensional structure imparted by the four-membered ring can facilitate precise interactions with biological targets. However, the synthesis of azetidines has historically been underdeveloped compared to other saturated nitrogen heterocycles, presenting a persistent challenge for synthetic chemists. researchgate.net

The chemistry of azetidines is fundamentally governed by their considerable ring strain. rsc.orgresearchwithrutgers.comrsc.org This strain, a consequence of bond angle compression and torsional strain within the four-membered ring, significantly influences their reactivity. rsc.orgnih.gov While this strain makes azetidines more reactive than their five- and six-membered counterparts, such as pyrrolidines and piperidines, they are notably more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgresearchwithrutgers.comrsc.org This balance of reactivity and stability is a key feature that makes azetidines attractive synthetic intermediates. researchgate.net The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. rsc.orgresearchgate.net

Ring Strain Comparison of Saturated Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | ~27.7 |

| Azetidine | 4 | ~25.4 |

| Pyrrolidine (B122466) | 5 | ~5.4 |

This table provides an interactive comparison of the ring strain energies for common saturated nitrogen-containing heterocycles.

The inherent strain in the azetidine ring can be harnessed in strain-release-driven reactions, providing a thermodynamic driving force for various chemical transformations. researchgate.net However, this strain also predisposes the ring to cleavage under certain conditions, a factor that must be carefully considered during synthetic planning. nih.gov

The history of azetidine chemistry dates back to the early 20th century, with initial synthetic efforts often resulting in low yields and limited substrate scope. jmchemsci.com Early methods for constructing the azetidine ring primarily relied on the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines. researchgate.net Over the decades, the synthetic toolbox for accessing azetidines has expanded significantly. magtech.com.cn

Key advancements in azetidine synthesis include:

Intramolecular Cyclizations: The classical approach involving the cyclization of acyclic precursors remains a widely used strategy. organic-chemistry.org

[2+2] Cycloadditions: The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as a powerful method for the direct synthesis of functionalized azetidines. rsc.orgresearchgate.net

Ring Contraction and Expansion: Methodologies involving the contraction of five-membered heterocycles or the expansion of three-membered rings have also been developed. magtech.com.cn

Modern Catalytic Methods: The advent of transition-metal catalysis has introduced novel and efficient pathways to azetidines, including C-H activation and coupling reactions. rsc.org

The reactivity of azetidines is characterized by reactions that either retain the ring system or proceed via ring-opening. magtech.com.cn The nitrogen atom can be readily functionalized, and the ring carbons can undergo substitution reactions. Ring-opening reactions, often facilitated by the relief of ring strain, provide access to a diverse array of acyclic amine derivatives. nih.govmagtech.com.cn

The subject of this article, 1-Benzhydrylazetidine-3-carbaldehyde , is a functionalized azetidine derivative. The benzhydryl group (diphenylmethyl) on the nitrogen atom is a common protecting group and can influence the reactivity of the azetidine ring. The aldehyde functionality at the 3-position offers a versatile handle for a wide range of subsequent chemical transformations, making it a valuable intermediate in organic synthesis.

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C17H17NO |

| Molecular Weight | 251.323 g/mol |

| Boiling Point | 356°C at 760 mmHg |

| Flash Point | 126.8°C |

| Density | 1.192 g/cm³ |

This interactive table summarizes key physicochemical properties of this compound. lookchem.com

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydrylazetidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c19-13-14-11-18(12-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13-14,17H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXVLPIZABNUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605716 | |

| Record name | 1-(Diphenylmethyl)azetidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72351-37-2 | |

| Record name | 1-(Diphenylmethyl)azetidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 1 Benzhydrylazetidine 3 Carbaldehyde

Transformations Involving the Azetidine (B1206935) Ring

The N-benzhydryl substituted azetidine ring is a key structural feature that dictates a significant portion of the molecule's reactivity. The strain in the four-membered ring makes it prone to reactions that relieve this strain. Azetidines are generally more stable than their three-membered aziridine (B145994) counterparts but will undergo ring-opening under appropriate catalytic conditions, often requiring Lewis acid activation. magtech.com.cn

Nucleophilic ring-opening is a principal reaction pathway for azetidines. magtech.com.cn The regioselectivity of the attack is influenced by the electronic and steric nature of the substituents on the ring. magtech.com.cn For N-substituted azetidines, nucleophilic attack typically occurs at one of the ring carbons adjacent to the nitrogen atom, leading to C-N bond cleavage.

The reactivity of the azetidine ring towards nucleophiles can be significantly enhanced by the use of Lewis acids. Lewis acids coordinate to the nitrogen atom, increasing the ring strain and activating the ring carbons toward nucleophilic attack. This strategy has been successfully applied to the ring-opening of the closely related compound, 1-benzhydrylazetidine-3-ol. researchgate.net In a reported synthesis, a Lewis acid was used to mediate the nucleophilic ring-opening of 1-benzhydrylazetidine-3-ol with phenolic oxygen as the nucleophile. researchgate.net This SN2-type reaction demonstrates a highly regioselective method for forming 1,3-amino ether structures. researchgate.net A similar reactivity pattern is anticipated for 1-Benzhydrylazetidine-3-carbaldehyde, where a Lewis acid would facilitate the attack of various nucleophiles at the C2 or C4 positions of the azetidine ring.

Carbon-based nucleophiles are crucial reagents for forming new carbon-carbon bonds. nih.gov While specific studies on this compound are not detailed in the provided sources, the general reactivity of azetidinium ions with carbon nucleophiles has been explored. The nucleophilic opening of functionalized azetidinium ions by carbon nucleophiles such as malonate and cyanide anions can proceed in a highly regioselective and chemoselective manner. researchgate.net The success of these reactions is highly dependent on the basicity of the nucleophile. researchgate.net Organometallic reagents, such as Grignard and organolithium reagents, which act as potent carbon nucleophiles, are also expected to open the azetidine ring, typically attacking the less sterically hindered carbon adjacent to the nitrogen. libretexts.org

Ring expansion reactions provide a synthetic route to larger, more complex heterocyclic systems from smaller strained rings. whiterose.ac.uk This transformation can be achieved through a cascade process involving the nucleophilic attack of a tethered group onto the ring, followed by fragmentation of a bridging bond. whiterose.ac.uk For instance, N-tosylaziridines have been shown to undergo ring expansion to form functionalized azetidines by reacting with nitrogen ylides. rsc.org It is conceivable that this compound could serve as a precursor for ring expansion to five-membered rings like pyrrolidines, potentially through intramolecular reactions involving the carbaldehyde moiety or by reaction with appropriate external reagents designed to facilitate such rearrangements.

The von Braun reaction is a classic organic reaction that involves the cleavage of a C-N bond in a tertiary amine using cyanogen (B1215507) bromide (BrCN). wikipedia.org This reaction has been effectively applied to N-alkyl azetidines. researchgate.net When a tertiary cyclic amine like this compound is treated with cyanogen bromide, the reaction proceeds via a quaternary cyanoammonium intermediate. researchgate.net Subsequent nucleophilic attack by the bromide ion leads to the cleavage of one of the C-N bonds of the strained ring. wikipedia.orgresearchgate.net This results in the formation of a terminal bromo-alkylcyanamide, effectively opening the azetidine ring. researchgate.netresearchgate.net This method provides a direct route to functionalized open-chain amines from cyclic precursors.

Nucleophilic Ring Opening Reactions

Reactions of the Carbaldehyde Moiety

The carbaldehyde group at the C3 position of the azetidine ring exhibits the typical reactivity of an aldehyde. It is an electrophilic center susceptible to nucleophilic attack and can undergo various transformations, including addition, oxidation, and condensation reactions, largely independent of the azetidine ring under appropriate conditions. doubtnut.compressbooks.pub

Common transformations of the carbaldehyde group include:

Nucleophilic Addition: Grignard reagents (e.g., PhMgBr) and organolithium reagents add to the carbonyl carbon to form secondary alcohols after acidic workup. libretexts.orgdoubtnut.com

Oxidation: Mild oxidizing agents, such as Tollens' reagent (Ag(NH₃)₂⁺), can oxidize the aldehyde to the corresponding carboxylic acid without affecting the azetidine ring. doubtnut.com

Condensation with Nitrogen Nucleophiles: The aldehyde reacts with primary amine derivatives like semicarbazide (B1199961) (H₂NNHCONH₂) in the presence of a weak acid to form the corresponding semicarbazone, a stable crystalline derivative. vedantu.comlibretexts.org This reaction proceeds via an imine-type intermediate. libretexts.org

Acetal Formation: In the presence of an acid catalyst, the aldehyde reacts with an excess of an alcohol (e.g., ethanol) to form a diethyl acetal, which can serve as a protecting group for the carbonyl functionality. doubtnut.com

Reduction: The aldehyde can be reduced to a methyl group via methods like the Clemmensen reduction (using zinc amalgam and HCl). doubtnut.com

The following table summarizes the expected products from the reaction of the carbaldehyde moiety with various reagents.

| Reagent | Product Type |

| 1. PhMgBr, then H₃O⁺ | Secondary Alcohol |

| Tollens' Reagent | Carboxylic Acid |

| Semicarbazide (H₂NNHCONH₂), weak acid | Semicarbazone |

| Excess Ethanol (C₂H₅OH), acid catalyst | Diethyl Acetal |

| Zinc Amalgam (Zn(Hg)), dilute HCl | Methyl Group |

Oxidation Reactions (e.g., to Carboxylic Acids)

The carbaldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 1-Benzhydrylazetidine-3-carboxylic acid. chemicalbook.comchemscene.com This transformation is a fundamental reaction in organic chemistry for which a wide array of oxidizing agents can be employed. libretexts.org The choice of reagent often depends on the desired reaction conditions, such as mildness and tolerance of other functional groups. organic-chemistry.org

Common methods for the oxidation of aldehydes to carboxylic acids include the use of chromium-based reagents like Jones reagent (CrO₃ in sulfuric acid) or potassium permanganate (B83412) (KMnO₄). libretexts.org Milder and more selective methods are often preferred to avoid potential side reactions. organic-chemistry.org Reagents such as Oxone (potassium peroxymonosulfate), sodium chlorite (B76162) (NaClO₂), or hydrogen peroxide have proven effective for this type of conversion. researchgate.netresearchgate.net The resulting product, 1-Benzhydrylazetidine-3-carboxylic acid, is a useful building block, particularly in the synthesis of novel polypeptide structures. chemicalbook.com

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | 1-Benzhydrylazetidine-3-carboxylic acid |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | 1-Benzhydrylazetidine-3-carboxylic acid |

| Oxone (KHSO₅) | DMF or other polar aprotic solvents | 1-Benzhydrylazetidine-3-carboxylic acid |

| Sodium Chlorite (NaClO₂) | Buffered aqueous solution (e.g., with NaH₂PO₄), often with a chlorine scavenger | 1-Benzhydrylazetidine-3-carboxylic acid |

Reduction Reactions

The aldehyde group in this compound is susceptible to reduction to form the corresponding primary alcohol, (1-Benzhydrylazetidin-3-yl)methanol. indofinechemical.com This conversion is typically achieved with high efficiency using common hydride reducing agents.

| Reducing Agent | Typical Solvents | Key Characteristics | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol, Water | Mild and selective for aldehydes/ketones. | (1-Benzhydrylazetidin-3-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | Powerful, non-selective reducing agent; reacts violently with protic solvents. | (1-Benzhydrylazetidin-3-yl)methanol |

Condensation and Imine Formation Reactions

The electrophilic carbon of the carbaldehyde group readily reacts with nucleophiles, making it a prime candidate for condensation reactions. libretexts.org These reactions are crucial for carbon-carbon and carbon-nitrogen bond formation.

Imine Formation and Reductive Amination: this compound can react with primary or secondary amines to form an intermediate imine or enamine, respectively. This reaction is the foundation of reductive amination, a powerful method for synthesizing more complex amines. masterorganicchemistry.com In a typical one-pot procedure, the aldehyde is mixed with an amine and a mild reducing agent. unimi.it The reducing agent, often sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), selectively reduces the iminium ion as it forms, preventing side reactions and avoiding the isolation of the often-unstable imine intermediate. masterorganicchemistry.comharvard.edu This methodology allows for the direct synthesis of a wide range of secondary and tertiary amines.

Olefination Reactions: The aldehyde can be converted into an alkene through olefination reactions. The Wittig reaction is a widely used method that involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). wikipedia.orglibretexts.org This reaction is highly reliable for forming a carbon-carbon double bond at a specific location. libretexts.org

A related and often preferred method is the Horner-Wadsworth-Emmons (HWE) reaction. nih.gov This modification uses a phosphonate (B1237965) carbanion, which is generally more nucleophilic and less basic than a Wittig ylide. wikipedia.org The HWE reaction is particularly noted for its excellent stereoselectivity, typically producing the (E)-alkene as the major product. organic-chemistry.orgresearchgate.net

| Reaction Type | Key Reagents | General Product | Notes |

|---|---|---|---|

| Reductive Amination | Primary or secondary amine, NaBH(OAc)₃ or NaBH₃CN | Substituted amine | Forms a new C-N bond, converting the aldehyde to an amine. harvard.edu |

| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CHR) | Alkene | Forms a new C=C bond; stereoselectivity depends on the ylide structure. wikipedia.orgorganic-chemistry.org |

| Horner-Wadsworth-Emmons Reaction | Phosphonate ester and a base (e.g., NaH) | Alkene | Often provides high (E)-alkene selectivity. wikipedia.orgorganic-chemistry.org |

Interplay Between Azetidine Ring and Carbaldehyde Reactivity

The chemical behavior of the carbaldehyde group is significantly influenced by the attached 1-benzhydrylazetidine (B26936) moiety. This interplay arises from several factors, including ring strain, steric hindrance, and the electronic nature of the heterocyclic ring.

Azetidines are four-membered nitrogen-containing heterocycles characterized by considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a driving force for the reactivity of the ring itself and can influence the properties of its substituents. rsc.orgresearchwithrutgers.com While the aldehyde group is not directly involved in ring-opening reactions, the strain can affect bond angles and lengths, potentially altering the accessibility and electrophilicity of the carbonyl carbon.

Furthermore, the bulky benzhydryl group attached to the nitrogen atom provides significant steric hindrance. This steric bulk can shield one face of the molecule, potentially directing the approach of incoming nucleophiles to the less hindered face of the carbaldehyde. This can have important implications for the stereoselectivity of addition reactions to the carbonyl group.

The nitrogen atom within the azetidine ring also exerts an electronic influence. As a heteroatom, it can affect the electron density of the surrounding bonds. This inductive effect, transmitted through the carbon framework, can modulate the electrophilic character of the aldehyde's carbonyl carbon, thereby influencing its reactivity towards nucleophiles. The reactivity of this compound is therefore a complex balance between the intrinsic properties of an aldehyde and the modifying steric and electronic effects imposed by the strained, N-substituted azetidine ring.

Spectroscopic Elucidation and Structural Analysis Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of 1-Benzhydrylazetidine-3-carbaldehyde in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous assignment of proton and carbon signals and offers insights into the compound's connectivity and stereochemistry.

The initial structural sketch of this compound is derived from 1D NMR experiments, including ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT).

The ¹H NMR spectrum provides information on the chemical environment and multiplicity of the protons. The aldehyde proton is expected to resonate as a singlet or a doublet in the downfield region, typically around δ 9.0-10.0 ppm. The benzhydryl proton (CHPh₂) would appear as a singlet further upfield. The protons of the two phenyl rings will exhibit complex multiplets in the aromatic region (δ 7.2-7.5 ppm). The protons on the azetidine (B1206935) ring are anticipated to show complex splitting patterns due to geminal and vicinal coupling. For the closely related compound, 1-Benzhydrylazetidine-3-carboxylic acid, the azetidine ring protons appear in the upfield region, and similar shifts are expected for the target aldehyde. chemicalbook.com

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde is a key diagnostic signal, expected in the highly deshielded region of the spectrum (δ 190-205 ppm). The benzhydryl carbon and the carbons of the phenyl rings will also have characteristic chemical shifts. The azetidine ring carbons are expected to resonate in the aliphatic region of the spectrum.

DEPT experiments are instrumental in distinguishing between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.orglibretexts.org A DEPT-135 experiment, for instance, would show CH and CH₃ signals with positive phase, while CH₂ signals would have a negative phase. Quaternary carbons are absent in a DEPT spectrum. This technique is crucial for confirming the assignment of the carbons in the azetidine ring and the benzhydryl methine carbon.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde-H | 9.5 - 9.8 | s or d |

| Benzhydryl-H | 4.5 - 5.0 | s |

| Aromatic-H | 7.2 - 7.5 | m |

| Azetidine-H (C3) | 3.5 - 4.0 | m |

| Azetidine-H (C2, C4) | 3.0 - 3.5 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 195 - 205 |

| Aromatic C (ipso) | 140 - 145 |

| Aromatic C | 125 - 130 |

| Benzhydryl C | 70 - 75 |

| Azetidine C3 | 55 - 60 |

| Azetidine C2, C4 | 50 - 55 |

Two-dimensional NMR experiments are indispensable for establishing the precise connectivity of atoms and the stereochemical arrangement within the molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would reveal the coupling between the protons on the azetidine ring, helping to trace the connectivity within this four-membered ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is crucial for definitively assigning the carbon signals based on the already assigned proton signals. For example, the aldehyde proton signal will correlate with the aldehyde carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edu HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected between the benzhydryl proton and the carbons of the phenyl rings, as well as the nitrogen-bearing carbons of the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals through-space proximity of protons. researchgate.net NOESY is critical for determining the stereochemistry and conformation of the molecule. For example, NOE correlations between the benzhydryl proton and specific protons on the azetidine ring can help to define the orientation of the bulky benzhydryl group relative to the azetidine ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₇H₁₇NO).

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern can provide valuable structural information. For this compound, characteristic fragmentation pathways are expected:

Loss of the aldehyde group (CHO) : A fragment corresponding to the loss of 29 mass units (M-29) is a common fragmentation for aldehydes. libretexts.orgmiamioh.edu

Formation of the benzhydryl cation : Cleavage of the bond between the benzhydryl carbon and the azetidine nitrogen would lead to the highly stable benzhydryl cation (Ph₂CH⁺) at m/z 167, which would likely be the base peak in the spectrum. researchgate.net

Cleavage of the azetidine ring : The strained four-membered ring can undergo various ring-opening and fragmentation pathways.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 251 | [M]⁺ (Molecular Ion) |

| 222 | [M - CHO]⁺ |

| 167 | [Ph₂CH]⁺ (Benzhydryl cation) |

| 84 | [C₄H₆NO]⁺ (Fragment from azetidine ring) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

For this compound, the IR spectrum would show characteristic absorption bands for the aldehyde and the azetidine ring.

Aldehyde C=O stretch : A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.

Aldehyde C-H stretch : Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹. wpmucdn.com

Aromatic C-H stretch : Absorption bands above 3000 cm⁻¹.

Aliphatic C-H stretch : Absorption bands below 3000 cm⁻¹.

Azetidine ring vibrations : The characteristic vibrations of the azetidine ring would appear in the fingerprint region of the spectrum. chemicalbook.comresearchgate.net

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~2820, ~2720 | Aldehyde C-H stretch |

| ~1730 | Aldehyde C=O stretch |

| ~1600, ~1490, ~1450 | Aromatic C=C stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores (light-absorbing groups). The primary chromophore in this compound is the benzhydryl group, which consists of two phenyl rings attached to a methine carbon.

The UV-Vis spectrum is expected to show absorption bands characteristic of the phenyl groups. For a similar compound, benzhydrol, absorption maxima are observed in the UV region. The aldehyde group, being a weak chromophore, may cause a slight shift in the absorption maxima.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| λmax (nm) | Chromophore |

| ~220 | Phenyl rings (π → π* transition) |

| ~260-270 | Phenyl rings (benzenoid band) |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry. By obtaining a suitable single crystal of this compound, its precise solid-state conformation can be elucidated.

This technique would confirm the connectivity established by NMR and MS. Furthermore, it would provide detailed information about the puckering of the azetidine ring and the relative orientation of the bulky benzhydryl and aldehyde substituents. The crystal packing analysis would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, in the solid state. This level of structural detail is invaluable for understanding the molecule's physical properties and potential biological activity.

Derivatization Strategies for Analytical and Synthetic Utility

Strategies for Enhanced Spectroscopic Detection

Analysis of 1-Benzhydrylazetidine-3-carbaldehyde by modern analytical techniques such as mass spectrometry and chromatography can be challenging due to its moderate polarity and potential for poor ionization or weak chromophoric properties. Chemical derivatization is a powerful strategy to overcome these limitations by introducing specific chemical moieties that improve analytical performance. researchgate.netsdiarticle4.com This process involves chemically modifying the analyte to produce a new compound with properties more suitable for the chosen analytical method. researchgate.net

For mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) using electrospray ionization (ESI), derivatization aims to enhance ionization efficiency and control fragmentation patterns. nih.govddtjournal.com The aldehyde functional group is the primary target for such modifications. By introducing a permanently charged group or a readily ionizable moiety, the sensitivity of detection can be significantly increased. acs.org

Several reagents are commonly employed for the derivatization of aldehydes to facilitate LC-MS analysis. Girard's reagents, for example, react with the carbonyl group to form hydrazones that contain a quaternary ammonium group, which carries a permanent positive charge. This ensures strong signal intensity in positive-ion ESI-MS. nih.gov Newer reagents, such as 4-(2-(trimethylammonio)ethoxy)benzenaminium halide (4-APC), have been specifically designed for ESI-MS and offer high sensitivity and the ability to screen for aldehydes in complex biological matrices. acs.org Another approach involves using reagents like 2,4-dinitrophenylhydrazine (DNPH), which, while primarily used for UV detection, also yields derivatives that can be analyzed by MS, often in negative-ion mode. nih.govnih.gov

Table 1: Selected Derivatization Reagents for Mass Spectrometry Analysis of Aldehydes

| Reagent Name | Reactive Group | Introduced Moiety | Ionization Mode | Benefit |

|---|---|---|---|---|

| Girard's Reagent T | Hydrazine | Quaternary Ammonium (Cationic) | Positive ESI | Introduces a permanent positive charge, enhancing ionization efficiency. nih.gov |

| 4-APEBA | Aniline | Quaternary Ammonium (Cationic) | Positive ESI | Designed for LC-MS, provides a permanent charge and specific fragmentation patterns for screening. nih.gov |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazine | Dinitrophenyl | Negative APCI/ESI | Forms stable hydrazones, suitable for negative ion mode analysis due to electron-withdrawing nitro groups. nih.gov |

| D-Cysteine | Amine & Thiol | Thiazolidine-4-carboxylic acid | Positive ESI | Forms thiazolidine derivatives that are readily ionized and suitable for direct injection into LC-MS/MS systems. researchgate.net |

In high-performance liquid chromatography (HPLC), derivatization is employed to improve the separation of analytes and enhance their detection by common detectors like UV-Visible or fluorescence detectors. sdiarticle4.comresearchgate.net The native this compound may lack a strong chromophore or fluorophore, leading to poor sensitivity.

The most common strategy involves reacting the aldehyde with a labeling reagent that attaches a highly conjugated aromatic system or a fluorescent tag to the molecule. nih.gov 2,4-Dinitrophenylhydrazine (DNPH) is a classic reagent that reacts with aldehydes to form brightly colored 2,4-dinitrophenylhydrazones, which absorb strongly in the UV-Vis region (around 360 nm). nih.gov This allows for sensitive quantification using a standard HPLC-UV setup.

For even greater sensitivity, fluorescent derivatizing agents are used. Reagents such as dansylhydrazine react with the carbonyl group to yield highly fluorescent derivatives. Another example is N-acetylhydrazine acridone (AHAD), a novel labeling reagent designed to react with aldehydes to form a product with strong fluorescence, enabling highly sensitive detection. nih.govnih.govresearchgate.net The introduction of these bulky, nonpolar groups also tends to increase the hydrophobicity of the analyte, which can improve its retention and resolution on reversed-phase HPLC columns. researchgate.net

Table 2: Selected Derivatization Reagents for Enhanced Chromatographic Detection of Aldehydes

| Reagent Name | Functional Group Targeted | Detection Method | Key Advantage |

|---|---|---|---|

| 2,4-Dinitrophenylhydrazine (DNPH) | Carbonyl (Aldehyde) | UV-Visible | Forms stable, colored hydrazones with strong UV absorbance. nih.govnih.gov |

| Dansylhydrazine | Carbonyl (Aldehyde) | Fluorescence | Introduces a highly fluorescent dansyl group for sensitive detection. researchgate.net |

| N-acetylhydrazine acridone (AHAD) | Carbonyl (Aldehyde) | Fluorescence | Forms a derivative that emits strong fluorescence, allowing for high sensitivity. nih.govnih.gov |

| Dimedone (Hantzsch Reaction) | Carbonyl (Aldehyde) | Fluorescence / MS | Cyclization reaction forms fluorescent dihydropyridine derivatives. nih.gov |

Derivatization for Further Synthetic Transformations

Beyond its analytical applications, this compound is a valuable intermediate for organic synthesis. The aldehyde group provides a reactive handle for a wide range of chemical modifications, while the azetidine (B1206935) ring serves as a rigid scaffold that can be further functionalized. rsc.orgnih.gov

The carbaldehyde at the C3 position of the azetidine ring is susceptible to a variety of standard organic transformations, allowing for the synthesis of a diverse library of 3-substituted azetidine derivatives.

Reduction: The aldehyde can be easily reduced to a primary alcohol, 1-Benzhydrylazetidin-3-yl)methanol, using mild reducing agents like sodium borohydride (NaBH₄). rsc.org This alcohol can then serve as a precursor for ethers, esters, or be converted into a good leaving group for nucleophilic substitution reactions.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-Benzhydrylazetidine-3-carboxylic acid. The Pinnick oxidation, using sodium chlorite (B76162), is a common method for this transformation. rsc.org The resulting carboxylic acid is a versatile functional group for amide bond formation and other modifications.

Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can generate a wide array of 3-(aminomethyl)-1-benzhydrylazetidines.

Carbon-Carbon Bond Formation: The aldehyde can undergo reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols. Alternatively, Wittig-type reactions can convert the carbonyl group into an alkene, providing a scaffold for further functionalization.

Table 3: Common Synthetic Transformations of the Carbaldehyde Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Oxidation | Sodium Chlorite (NaClO₂) | Carboxylic Acid (-COOH) |

| Reductive Amination | R₂NH, NaBH(OAc)₃ | Amine (-CH₂NR₂) |

| Grignard Reaction | RMgBr, then H₃O⁺ | Secondary Alcohol (-CH(OH)R) |

| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |

Functionalization of the azetidine ring itself expands the synthetic utility of the core structure. While direct C-H functionalization of azetidines is an emerging field, more established methods often rely on modifying existing functional groups. rsc.org The benzhydryl group on the nitrogen atom is a stable protecting group, making the ring itself the primary site for further diversification. researchgate.net

A common strategy involves converting the C3-carbaldehyde into a different functional group that can then participate in substitution or coupling reactions. For instance, after reduction of the aldehyde to an alcohol, the hydroxyl group can be converted into a leaving group (e.g., a tosylate or bromide). This allows for subsequent Sₙ2 reactions with a variety of nucleophiles (azides, cyanides, thiols, etc.) to introduce diverse substituents at the C3 position. rsc.org

Recent advances in catalysis have also enabled novel ways to synthesize and functionalize azetidine rings. Methods like photo-induced copper catalysis for [3+1] radical cyclization or nickel-catalyzed cross-coupling reactions can be used to build highly substituted azetidine scaffolds from different precursors. nih.govorganic-chemistry.org While these methods may not apply directly to pre-formed this compound, they highlight the modern synthetic interest in creating diverse azetidine-containing molecules. The strain in the four-membered ring can also be exploited in ring-expansion reactions to generate larger heterocycles. rsc.orgnih.gov

Role of 1 Benzhydrylazetidine 3 Carbaldehyde As a Synthetic Intermediate

Building Block in Complex Molecule Synthesis

The utility of aldehydes as foundational components in the synthesis of complex organic molecules is well-established. sigmaaldrich.comsigmaaldrich.com The aldehyde group is highly susceptible to nucleophilic attack and can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. In the context of 1-Benzhydrylazetidine-3-carbaldehyde, this reactivity allows for the elaboration of the azetidine (B1206935) core into more intricate structures. The N-benzhydryl group serves as a protecting group for the azetidine nitrogen, preventing its participation in unwanted side reactions and allowing for selective transformations at the aldehyde. This protecting group can be removed under specific conditions later in a synthetic sequence if the free secondary amine is required.

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. While this compound is itself achiral, its aldehyde functionality serves as a prochiral center. This allows for the stereoselective addition of nucleophiles, catalyzed by chiral catalysts or auxiliaries, to generate a new stereocenter at the 3-position of the azetidine ring. Such asymmetric synthesis approaches can lead to the formation of enantiomerically enriched or pure alcohols, which can then be further functionalized. This strategy is analogous to established methods for producing enantiopure L-azetidine-2-carboxylic acid and its derivatives, which are valuable chiral building blocks. nih.gov The ability to generate specific stereoisomers from this aldehyde precursor is a key aspect of its utility in the synthesis of complex, single-enantiomer bioactive molecules.

Heterocyclic compounds are a cornerstone of modern medicinal chemistry, with a vast number of drugs containing at least one heterocyclic ring. Aldehydes are frequently employed as key starting materials in the construction of these ring systems. nih.govnih.govsemanticscholar.orgekb.eg this compound can serve as a versatile scaffold for the synthesis of a wide range of diverse heterocyclic frameworks. The aldehyde group can undergo condensation reactions with various dinucleophiles to form new rings fused to or appended to the azetidine core. For example, reaction with hydrazines can yield pyrazole-containing azetidines, while reaction with amidines or guanidines could lead to pyrimidine-fused systems. These multicomponent reactions, often proceeding in a one-pot fashion, provide an efficient pathway to novel and complex heterocyclic structures built around the central azetidine scaffold. nih.govnih.gov

Table 1: Examples of Heterocyclic Frameworks from Aldehyde Precursors

| Aldehyde Precursor | Reagents | Resulting Heterocycle |

|---|---|---|

| Aryl Aldehydes | Malononitrile, Barbituric Acid | Pyrano[2,3-d]pyrimidine |

| Phenylthio-1-phenyl-1H-pyrazole-4-carbaldehydes | Fluorinated Enaminones, Active Methylene (B1212753) Compounds | Polyhydroquinoline |

The azetidine ring is recognized as a "privileged" scaffold in medicinal chemistry due to its presence in a number of biologically active compounds and its ability to improve physicochemical properties such as solubility and metabolic stability. This compound is an important intermediate in the synthesis of various pharmaceutically relevant scaffolds that incorporate this desirable four-membered ring. researchgate.netajgreenchem.com The aldehyde functionality allows for its incorporation into larger molecules through reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination. These transformations enable the connection of the azetidine core to other key pharmacophoric groups, leading to the generation of novel chemical entities with potential therapeutic applications. The benzimidazole (B57391) scaffold, for instance, which is found in numerous clinically used drugs, can be synthesized from aldehyde precursors. researchgate.net

Contributions to Medicinal Chemistry Research Through Scaffold Design

The rational design of molecular scaffolds is a fundamental aspect of modern medicinal chemistry. The goal is to create core structures that can be readily functionalized to interact with specific biological targets in a predictable manner. This compound contributes to this field by providing a starting point for the design of novel scaffolds that leverage the unique properties of the azetidine ring.

The conformation of a molecule, its three-dimensional shape, is critical for its biological activity. The introduction of conformational constraints into a molecule can pre-organize it into a bioactive conformation, leading to increased potency and selectivity for its target. The rigid, four-membered ring of azetidine is smaller and more strained than the more common five-membered pyrrolidine (B122466) ring found in the amino acid proline. nih.gov When incorporated into larger molecules, the azetidine ring acts as a conformational constraint, limiting the number of accessible conformations. nih.govnih.gov This can be particularly useful in the design of enzyme inhibitors or receptor ligands, where a specific orientation of functional groups is required for optimal binding. Derivatives of this compound retain this rigid azetidine core, making them valuable tools for designing conformationally restricted molecules.

Table 2: Summary of Synthetic and Medicinal Chemistry Applications

| Application Area | Role of this compound | Key Feature Utilized |

|---|---|---|

| Complex Molecule Synthesis | Versatile building block | Aldehyde reactivity |

| Enantioselective Synthesis | Prochiral precursor | Aldehyde functionality |

| Heterocyclic Chemistry | Scaffolding for new ring systems | Aldehyde for cyclization reactions |

| Pharmaceutical Scaffolds | Intermediate for bioactive cores | Azetidine ring and aldehyde handle |

| Conformational Studies | Source of rigid scaffolds | Strained four-membered ring |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde |

| Azetidine-3-carboxylic acid |

| L-azetidine-2-carboxylic acid |

| Phenylthio-1-phenyl-1H-pyrazole-4-carbaldehydes |

| Proline |

Theoretical and Computational Studies

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical behavior of a molecule. These calculations can determine various molecular properties and reactivity descriptors that govern stability and reaction pathways.

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The reactivity of 1-Benzhydrylazetidine-3-carbaldehyde is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azetidine (B1206935) ring and the π-systems of the phenyl rings. The LUMO is anticipated to be centered on the π* orbital of the carbonyl group in the carbaldehyde moiety, making it the primary site for nucleophilic attack.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's stability and reactivity. These descriptors, derived from conceptual DFT, provide a framework for understanding its chemical potential. Key descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A higher value of hardness corresponds to greater stability.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electronegativity (χ): The power of a molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when the molecule accepts an additional electronic charge from the environment. It is calculated as ω = μ²/2η (where μ is the electronic chemical potential, approximately -χ).

| Descriptor | Hypothetical Calculated Value (eV) | Interpretation |

| EHOMO | -6.5 | Indicates moderate electron-donating capability. |

| ELUMO | -1.2 | Indicates a good electron-accepting site at the carbonyl group. |

| HOMO-LUMO Gap | 5.3 | Suggests moderate kinetic stability. |

| Hardness (η) | 2.65 | Corresponds to a moderately stable molecule. |

| Softness (S) | 0.38 | Indicates moderate reactivity. |

| Electrophilicity Index (ω) | 2.76 | Classifies the molecule as a strong electrophile. |

Note: The values in this table are hypothetical and serve as illustrations of the data that would be obtained from a typical DFT calculation.

Conformational Analysis and Molecular Modeling

The three-dimensional structure of this compound is complex due to multiple rotatable bonds and the non-planar nature of the azetidine ring. Conformational analysis and molecular modeling are essential for identifying the most stable conformers and understanding the molecule's spatial arrangement, which influences its physical properties and biological interactions.

Azetidine Ring Puckering

The four-membered azetidine ring is not planar but exists in a puckered conformation to relieve ring strain. The substituent at the C3 position (the carbaldehyde group) can adopt either a pseudo-axial or a pseudo-equatorial position. Computational studies on similar azetidine systems show that the energy difference between these conformers is typically small, but the equatorial orientation is often slightly favored to minimize steric hindrance. researchgate.net

Benzhydryl Group Orientation

The N-benzhydryl group introduces significant steric bulk and conformational complexity. The two phenyl rings can rotate around the bond connecting them to the methine carbon, and the entire group can rotate around the N-C bond. Molecular mechanics and quantum chemical calculations can be used to perform a systematic search of the conformational space by varying the relevant dihedral angles (e.g., C-N-C-H and N-C-Ph-Ph) to locate the lowest energy structures. The most stable conformation will likely position the bulky benzhydryl group to minimize steric clashes with the azetidine ring and the carbaldehyde substituent. Computational studies on related benzhydryl-piperazine derivatives have shown the importance of this group's orientation for molecular recognition. mdpi.comnih.gov

Relative Stabilities of Conformers

A potential energy surface scan would reveal multiple local minima corresponding to different stable conformers. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. The global minimum energy conformation is the most populated and represents the predominant structure of the molecule.

| Conformer Description | Dihedral Angle (N-C1-C3-Caldehyde) | Relative Energy (kcal/mol) |

| Global Minimum (Carbaldehyde pseudo-equatorial) | ~140° | 0.00 |

| Local Minimum (Carbaldehyde pseudo-axial) | ~30° | 1.5 |

| Rotamer 1 (Phenyl Ring Rotation) | - | 2.1 |

| Rotamer 2 (Phenyl Ring Rotation) | - | 2.5 |

Note: This table presents hypothetical data to illustrate the typical energy differences found in conformational analysis. The dihedral angle defines the puckering of the ring with respect to the substituent.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a cornerstone for elucidating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies, which are often difficult to determine experimentally. For this compound, computational methods can be applied to explore its reactivity in various chemical transformations.

Nucleophilic Addition to the Carbaldehyde Group

The carbaldehyde group is a primary site for reactivity. A common reaction is the nucleophilic addition, such as the formation of a cyanohydrin or an aldol (B89426) reaction. A computational study of such a reaction would involve:

Locating Reactants and Products: The geometries of the starting materials (this compound and the nucleophile) and the final product are optimized to find their lowest energy structures.

Identifying the Transition State (TS): A transition state search is performed to find the saddle point on the potential energy surface connecting reactants and products. The TS structure provides insight into the geometry of the reaction at its highest energy point. For instance, in an aldol reaction catalyzed by azetidine-2-carboxylic acid, DFT calculations have been used to analyze the transition state geometry. researchgate.net

Calculating the Activation Barrier: The energy difference between the transition state and the reactants gives the activation energy (ΔE‡), which determines the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and the desired products on the reaction pathway.

Ring-Opening Reactions

Given the inherent strain of the azetidine ring, computational methods can be used to model its ring-opening reactions. rsc.org For example, the mechanism of a nucleophile-initiated ring-opening at one of the ring carbons can be explored. DFT calculations would predict whether the reaction proceeds via an SN2-type mechanism and determine the activation barrier for the cleavage of a C-N or C-C bond within the ring. Such studies are crucial for understanding the stability of the azetidine scaffold under different chemical conditions. Computational modeling has been successfully used to explain the regioselectivity of ring-formation reactions leading to azetidines, highlighting the power of these methods in predicting reaction outcomes. researchgate.netacs.org

| Reaction Step | Description | Calculated Parameter | Hypothetical Value |

| Reactants | Optimized structures of aldehyde + nucleophile | Relative Energy | 0.0 kcal/mol |

| Transition State | Structure at the peak of the energy profile | Activation Energy (ΔG‡) | +15.5 kcal/mol |

| Product | Optimized structure of the addition product | Reaction Energy (ΔGrxn) | -8.2 kcal/mol |

Note: The data represents a hypothetical profile for a nucleophilic addition reaction, as would be determined by DFT calculations.

Q & A

Q. What are the key steps for synthesizing 1-Benzhydrylazetidine-3-carbaldehyde, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves benzhydryl group introduction to azetidine precursors. For example, 1-Benzhydrylazetane-3-carboxylic acid (CAS 36476-87-6) can serve as a starting material, with subsequent oxidation steps to generate the aldehyde functionality . Key considerations:

- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) to avoid side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended. Monitor purity via TLC and HPLC.

- Safety : Follow protocols for handling aldehydes (e.g., use fume hoods, avoid inhalation) .

| Example Reaction Pathway |

|---|

| Precursor: 1-Benzhydrylazetane-3-carboxylic acid → Oxidation (e.g., Swern or Dess-Martin) → Purification → Yield: ~60-75% |

Q. How should researchers safely handle and store this compound in the laboratory?

- Methodological Answer :

- Handling : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to mitigate vapor exposure .

- Storage : Keep in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation. Avoid prolonged storage due to aldehyde reactivity .

- Disposal : Treat as hazardous waste; consult institutional guidelines for chemical disposal .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) to identify benzhydryl protons (δ 7.2–7.4 ppm) and aldehyde proton (δ ~9.8 ppm). ¹³C NMR confirms carbonyl (δ ~200 ppm) .

- FT-IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (C₁₇H₁₇NO, [M+H]⁺ = 252.1388) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?

- Methodological Answer :

- Software Tools : Use SHELX suite (SHELXL/SHELXS) for refinement. Cross-validate with PLATON to check for twinning or disorder .

- Data Validation : Compare experimental X-ray diffraction patterns with computational models (e.g., density functional theory (DFT)-optimized structures).

- Case Study : If bond lengths deviate >0.05 Å from expected values, re-examine data collection parameters (e.g., temperature, radiation source) .

Q. What strategies optimize the regioselective functionalization of this compound?

- Methodological Answer :

- Protecting Groups : Temporarily protect the aldehyde (e.g., acetal formation) to direct reactivity to the azetidine ring .

- Catalysis : Use transition-metal catalysts (e.g., Pd for cross-coupling) to target specific positions.

- Example : 3-Bromobenzaldehyde (CAS 3132-99-8) analogs show regioselective substitution under Suzuki conditions; adapt protocols for azetidine systems .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. Focus on aldehyde electrophilicity and steric effects from the benzhydryl group.

- Docking Studies : For biological applications, simulate interactions with enzyme active sites (e.g., aldehyde dehydrogenases) .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates monitored via UV-Vis) .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental spectral data be addressed?

- Methodological Answer :

- Step 1 : Confirm sample purity (HPLC, melting point). Impurities (e.g., oxidized byproducts) may skew NMR/IR .

- Step 2 : Re-examine computational parameters (e.g., solvent effects in DFT simulations).

- Step 3 : Collaborate with specialized labs for advanced techniques (e.g., synchrotron XRD for ambiguous crystallographic data) .

Experimental Design Considerations

Q. What protocols ensure reproducibility in azetidine-based reaction scalability?

- Methodological Answer :

- Documentation : Record exact stoichiometry, solvent batch numbers, and equipment calibration data .

- Batch Testing : Perform small-scale trials (1–5 mmol) before scaling to >50 mmol.

- Case Study : For 1-Benzhydryl-3-bromoazetidine (CAS 36476-84-3), scalability issues arose from exothermicity; mitigate with controlled temperature addition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.